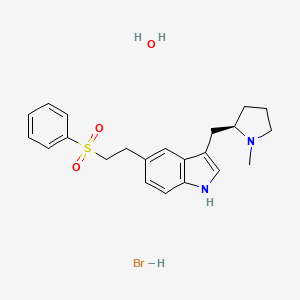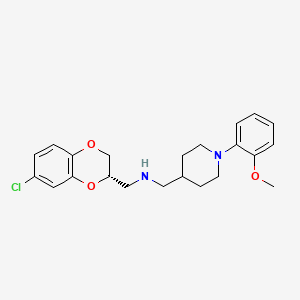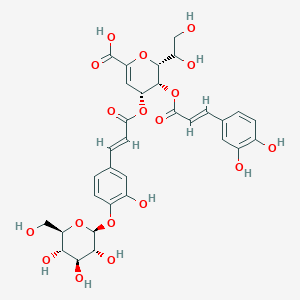
Subulatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Subulatin is an alkyl caffeate ester isolated from Lophocolea heterophylla and Jungermannia subulata and has been shown to exhibit antioxidant activity. It has a role as a metabolite and an antioxidant. It is a beta-D-glucoside and an alkyl caffeate ester. It derives from a trans-caffeic acid.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Subulatin
Antioxidative Activity Subulatin, a caffeic acid derivative isolated from liverworts like Jungermannia subulata, Lophocolea heterophylla, and Scapania parvitexta, exhibits significant antioxidative properties. Its structure involves two caffeic acids, D-glucose, and a unique pyran compound. The antioxidative activity of subulatin has been found to be comparable to that of α-tocopherol, suggesting its potential application in combating oxidative stress-related conditions (Tazaki et al., 2002).
Biosynthesis in Cultured Liverworts In another study, the biosynthesis of subulatin in the in vitro cultured liverwort Jungermannia subulata was examined. This research investigated how certain carbon sources, like glucose and arabinose, contribute to the formation of subulatin. Understanding the biosynthetic pathways of subulatin can aid in optimizing its production for potential therapeutic applications (Katayama et al., 2012).
Eigenschaften
Produktname |
Subulatin |
|---|---|
Molekularformel |
C32H34O18 |
Molekulargewicht |
706.6 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(1,2-dihydroxyethyl)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4-[(E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C32H34O18/c33-12-19(38)29-30(50-25(40)8-4-14-1-5-16(35)17(36)9-14)21(11-22(47-29)31(44)45)46-24(39)7-3-15-2-6-20(18(37)10-15)48-32-28(43)27(42)26(41)23(13-34)49-32/h1-11,19,21,23,26-30,32-38,41-43H,12-13H2,(H,44,45)/b7-3+,8-4+/t19?,21-,23-,26-,27+,28-,29-,30-,32-/m1/s1 |
InChI-Schlüssel |
LMMUFUFTSHITNC-YJGIVPHDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]2[C@@H](C=C(O[C@@H]2C(CO)O)C(=O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OC2C(C=C(OC2C(CO)O)C(=O)O)OC(=O)C=CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Synonyme |
subulatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



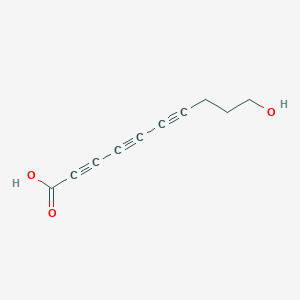
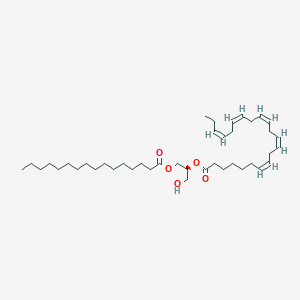
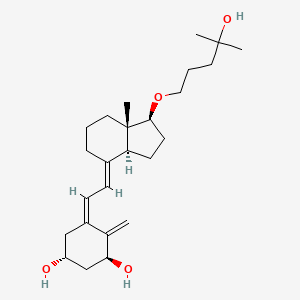
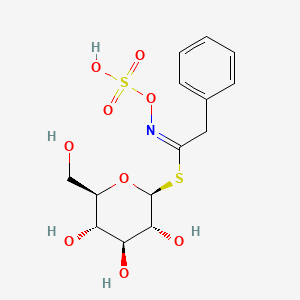
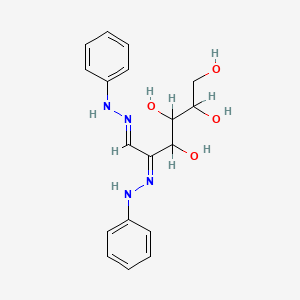
![N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide](/img/structure/B1240725.png)
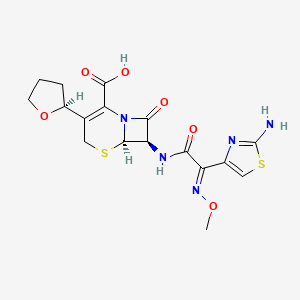
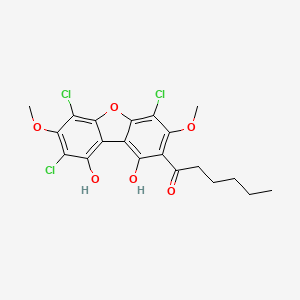
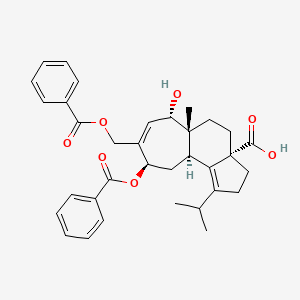
![1-Ethyl-6-methyl-2,2-dioxopyrazino[2,3-c][1,2,6]thiadiazin-4-amine](/img/structure/B1240734.png)
![3-(6,11-Dihydro-dibenzo[b,e]oxepin-2-yl)-N-hydroxy-N-methyl-propionamide](/img/structure/B1240735.png)
![3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile](/img/structure/B1240736.png)
